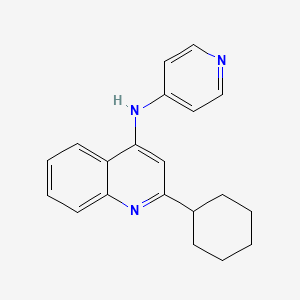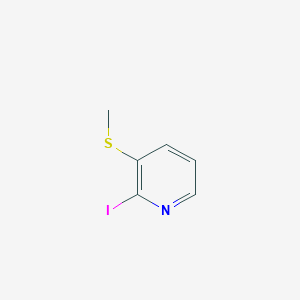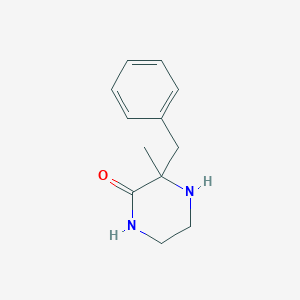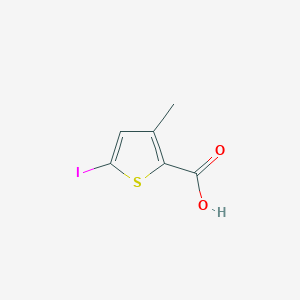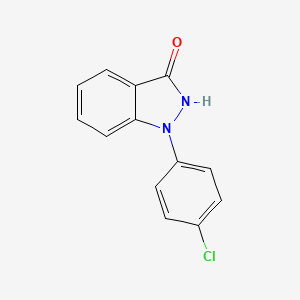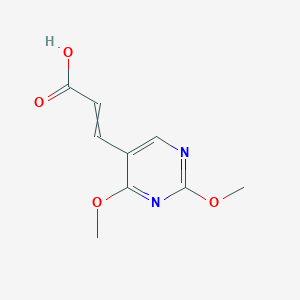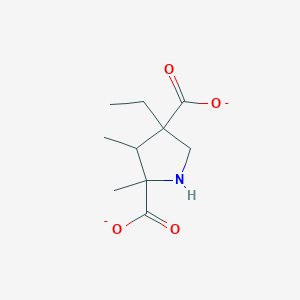
1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one is a chemical compound that has garnered interest in various fields of scientific research. Its unique structure, which includes a quinoline ring and a chloropropanone moiety, makes it a versatile compound for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Acetylation: The quinoline derivative is then acetylated using acetic anhydride to introduce the acetyl group.
Chlorination: The final step involves the chlorination of the propanone moiety using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the propanone moiety can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted quinoline derivatives.
科学的研究の応用
1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the synthesis of materials with specific properties.
作用機序
The mechanism of action of 1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
- N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(2,4-dichlorophenoxy)acetamide
- N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-fluorobenzamide
- N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-chloro-2,2-dimethylpropanamide
Uniqueness
1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one is unique due to its specific combination of a quinoline ring and a chloropropanone moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C14H16ClNO2 |
|---|---|
分子量 |
265.73 g/mol |
IUPAC名 |
1-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-chloropropan-1-one |
InChI |
InChI=1S/C14H16ClNO2/c1-9(15)14(18)12-5-6-13-11(8-12)4-3-7-16(13)10(2)17/h5-6,8-9H,3-4,7H2,1-2H3 |
InChIキー |
RWZNYCYVIIGTNK-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



